![molecular formula C7H6ClN3O2 B13452824 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride](/img/structure/B13452824.png)
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused to a pyrazine ring, forming a unique scaffold that has shown significant biological activities. It is particularly noted for its kinase inhibitory properties .
準備方法
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then subjected to acid hydrolysis to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
化学反応の分析
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.
Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen cyanide for cyanation, acids for hydrolysis, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in biological studies to investigate its effects on various biological pathways.
作用機序
The mechanism by which 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets, such as kinases. It binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .
類似化合物との比較
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[3,4-b]pyrazine: Used in different synthetic applications and biological studies.
The uniqueness of this compound lies in its potent kinase inhibitory activity, which is less pronounced in other similar compounds .
特性
分子式 |
C7H6ClN3O2 |
|---|---|
分子量 |
199.59 g/mol |
IUPAC名 |
5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)4-3-10-6-5(4)8-1-2-9-6;/h1-3H,(H,9,10)(H,11,12);1H |
InChIキー |
JOCSJPOTNDNORY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=N1)C(=CN2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


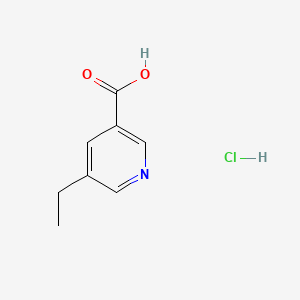
![7-Chloro-2-ethynylthieno[3,2-b]pyridine](/img/structure/B13452746.png)
![benzylN-[1-(prop-2-enoyl)piperidin-3-yl]carbamate](/img/structure/B13452747.png)
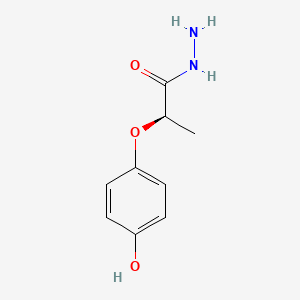
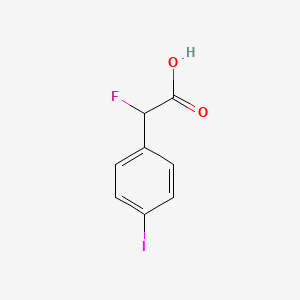
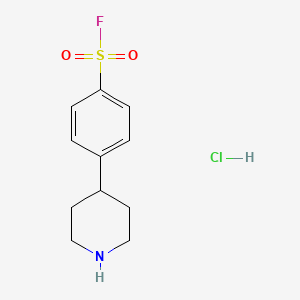
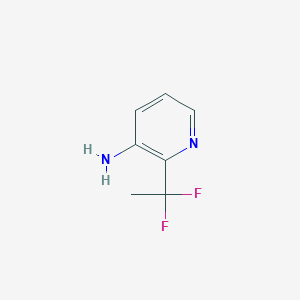

![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-3-methyloxetane](/img/structure/B13452784.png)
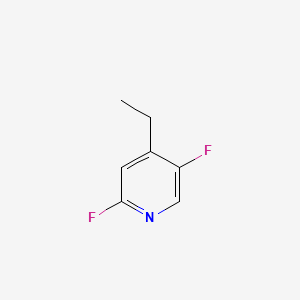
![ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B13452812.png)
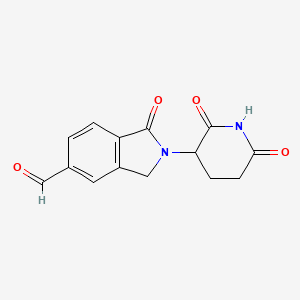
![Ethyl (3as,6as)-2,5-dibenzyl-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13452820.png)
![methyl 4-[(1R)-2-amino-1-hydroxyethyl]benzoate hydrochloride](/img/structure/B13452826.png)
